REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:6][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:4]1)=O.C1C2(CCN(C(OC(C)(C)C)=O)CC2)[CH2:17][CH:16]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[NH:15]1>>[CH2:6]1[C:3]2([CH2:17][CH:16]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[NH:15][CH2:1]2)[CH2:4][N:5]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1NC(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1N(CC12CNC(C2)C(=O)OCC)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |